

# Spectroscopic Characterization of 1,1-Bis(vinyloxy)butane: A Technical Guide

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## Compound of Interest

Compound Name:	1,1-Bis(vinyloxy)butane
CAS No.:	102-68-1
Cat. No.:	B085949

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This technical guide provides an in-depth analysis of the spectroscopic data pertinent to the characterization of **1,1-Bis(vinyloxy)butane** (Butyraldehyde Divinyl Acetal). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-informed insights to facilitate the unambiguous identification and quality assessment of this versatile chemical compound.

## Introduction: The Structural Significance of 1,1-Bis(vinyloxy)butane

**1,1-Bis(vinyloxy)butane** is a divinyl ether derivative of butyraldehyde. Its structure, featuring two reactive vinyloxy groups attached to a single carbon atom, makes it a valuable monomer in polymer chemistry and a useful building block in organic synthesis. The presence of the acetal and vinyl functionalities gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and for distinguishing it from its isomers, such as 1,4-bis(vinyloxy)butane. Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the purity and structural integrity of the compound for its intended applications.

This guide will systematically dissect the expected data from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical workflow.

## Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following atom numbering scheme will be used for **1,1-Bis(vinyloxy)butane**.

Caption: Molecular structure and atom numbering for **1,1-Bis(vinyloxy)butane**.

## $^1\text{H}$ NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected  $^1\text{H}$  NMR spectrum of **1,1-Bis(vinyloxy)butane** in a standard solvent like  $\text{CDCl}_3$  would exhibit distinct signals for the butyl chain and the two vinyloxy groups.

Experimental Protocol:  $^1\text{H}$  NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,1-Bis(vinyloxy)butane** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature using a standard proton pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Predicted  $^1\text{H}$  NMR Data for **1,1-Bis(vinyloxy)butane**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H1 (CH <sub>3</sub> )	~0.9	Triplet (t)	J $\approx$ 7.4	3H
H2 (-CH <sub>2</sub> -)	~1.4	Sextet	J $\approx$ 7.4, 7.2	2H
H3 (-CH <sub>2</sub> -)	~1.6	Quintet	J $\approx$ 7.2, 6.8	2H
H4 (Acetal CH)	~4.8	Triplet (t)	J $\approx$ 6.8	1H
H6, H9 (=CH <sub>2</sub> )	~4.0 (cis) & ~4.2 (trans)	Doublet of doublets (dd)	J <sub>gem</sub> $\approx$ 2.0, J <sub>cis</sub> $\approx$ 6.5, J <sub>trans</sub> $\approx$ 14.0	4H (2H each)
H7, H10 (=CH-O)	~6.5	Doublet of doublets (dd)	J <sub>cis</sub> $\approx$ 6.5, J <sub>trans</sub> $\approx$ 14.0	2H

#### Interpretation and Causality:

- **Butyl Chain:** The signals for the butyl chain (H1, H2, and H3) are expected in the upfield region (0.9-1.7 ppm), which is characteristic of aliphatic protons. The splitting patterns (triplet, sextet, quintet) arise from spin-spin coupling with adjacent methylene protons, following the n+1 rule.
- **Acetal Proton (H4):** The proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield shift to around 4.8 ppm. Its multiplicity as a triplet is due to coupling with the neighboring methylene protons (H3).
- **Vinyloxy Protons:** The vinyloxy group gives rise to a characteristic ABC spin system. The terminal methylene protons (H6, H9) are diastereotopic and appear as two separate doublet of doublets due to geminal, cis, and trans coupling. The olefinic proton (H7, H10) is further downfield due to the electron-donating effect of the ether oxygen and is also a doublet of doublets due to cis and trans coupling with the terminal protons.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. A proton-decoupled  $^{13}\text{C}$  NMR spectrum of **1,1-Bis(vinyloxy)butane** would show distinct signals for each unique carbon atom.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- **Instrument Setup:** Utilize the same NMR spectrometer, switching to the  $^{13}\text{C}$  nucleus frequency.
- **Data Acquisition:** Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum.

#### Predicted $^{13}\text{C}$ NMR Data for **1,1-Bis(vinyloxy)butane**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C1 ( $\text{CH}_3$ )	~14
C2 ( $-\text{CH}_2-$ )	~19
C3 ( $-\text{CH}_2-$ )	~35
C4 (Acetal C)	~100
C6, C9 ( $=\text{CH}_2$ )	~87
C7, C10 ( $=\text{CH}-\text{O}$ )	~152

#### Interpretation and Causality:

- **Alkyl Carbons:** The carbons of the butyl chain (C1, C2, C3) appear in the aliphatic region of the spectrum ( $< 40$  ppm).
- **Acetal Carbon (C4):** The acetal carbon is significantly deshielded by the two attached oxygen atoms, resulting in a chemical shift around 100 ppm.

- **Vinyloxy Carbons:** The carbons of the vinyloxy group show characteristic shifts. The terminal methylene carbons (C6, C9) are found around 87 ppm, while the oxygen-substituted olefinic carbons (C7, C10) are strongly deshielded and appear far downfield at approximately 152 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

### Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** For a liquid sample like **1,1-Bis(vinyloxy)butane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum should be collected first and subtracted from the sample spectrum.

### Predicted FTIR Absorption Bands for **1,1-Bis(vinyloxy)butane**

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
3100-3000	=C-H stretch	Medium
2960-2850	C-H stretch (alkyl)	Strong
1640-1620	C=C stretch (vinyl)	Strong
1200-1000	C-O stretch (acetal & vinyl ether)	Strong, broad
~960	=C-H bend (trans)	Strong

Interpretation and Causality:

- C-H Stretches: The spectrum will be dominated by strong C-H stretching vibrations from the butyl group just below  $3000\text{ cm}^{-1}$ . The weaker =C-H stretching from the vinyl groups will appear just above  $3000\text{ cm}^{-1}$ .
- C=C Stretch: A strong, sharp absorption band around  $1620\text{-}1640\text{ cm}^{-1}$  is a key diagnostic peak for the C=C double bond of the vinyloxy groups.
- C-O Stretches: A strong and often broad band in the  $1200\text{-}1000\text{ cm}^{-1}$  region is characteristic of the C-O single bond stretching vibrations of both the acetal and vinyl ether functionalities.
- =C-H Bend: A strong out-of-plane bending vibration for the trans hydrogen on the vinyl group is expected around  $960\text{ cm}^{-1}$ .

## Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For **1,1-Bis(vinyloxy)butane**, with a molecular formula of  $\text{C}_8\text{H}_{14}\text{O}_2$ , the expected molecular weight is approximately  $142.2\text{ g/mol}$ .

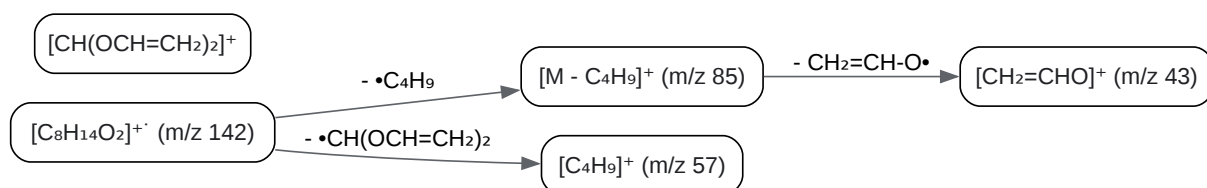
### Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.
- Ionization: Use Electron Impact (EI) ionization to generate a molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the abundance of each ion to generate the mass spectrum.

### Predicted Mass Spectrum Fragmentation for **1,1-Bis(vinyloxy)butane**

m/z	Proposed Fragment Ion	Significance
142	$[\text{C}_8\text{H}_{14}\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
113	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
99	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl group
85	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of the butyl group
71	$[\text{CH}(\text{OCH}=\text{CH}_2)]^+$	Butyraldehyde fragment with one vinyloxy group
43	$[\text{CH}_2=\text{CHO}]^+$	Vinyloxy cation

Interpretation and Fragmentation Pathway:



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Caption: Proposed key fragmentation pathway for **1,1-Bis(vinyloxy)butane** in EI-MS.

The molecular ion at m/z 142 should be observable, although it may be of low abundance due to the lability of the acetal linkage. A key fragmentation pathway involves the cleavage of the C-C bond adjacent to the acetal carbon, leading to the loss of the butyl radical ( $\bullet\text{C}_4\text{H}_9$ ) to form a stable resonance-stabilized cation at m/z 85. Further fragmentation of this ion can lead to the vinyloxy cation at m/z 43. Another possible fragmentation is the loss of a vinyloxy radical to give a butyl cation at m/z 57.

## Conclusion

The comprehensive spectroscopic characterization of **1,1-Bis(vinyloxy)butane** relies on the synergistic interpretation of data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry. Each

technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity and purity. The predicted data and interpretations presented in this guide serve as a robust framework for researchers and quality control professionals. While experimental data should always be the gold standard, this guide provides a scientifically grounded expectation of the spectroscopic behavior of **1,1-Bis(vinyloxy)butane**, enabling its effective characterization in various scientific and industrial settings.

## References

Note: As direct experimental spectra for **1,1-Bis(vinyloxy)butane** are not readily available in the public domain, this reference list includes sources for the spectroscopic data of related compounds and general principles of spectroscopic interpretation.

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